

Demystifying Reference Material Quality: A Comparative Guide to Demethyl Linezolid Certified Reference Material

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Compound of Interest

Compound Name: *Demethyl linezolid*

Cat. No.: *B11933387*

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For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive validation of **Demethyl linezolid** as a Certified Reference Material (CRM), offering a clear comparison with lower-grade reference materials and detailing the rigorous experimental protocols that underpin its certification. The use of a well-characterized CRM is crucial for ensuring the quality and safety of pharmaceutical products.

Demethyl linezolid is a known impurity and metabolite of the antibiotic Linezolid. Accurate quantification of such impurities is a critical aspect of pharmaceutical quality control. This guide demonstrates the superior quality and reliability of a **Demethyl linezolid** Certified Reference Material compared to a standard analytical grade material.

Performance Comparison: Certified Reference Material vs. Analytical Standard

The fundamental difference between a Certified Reference Material and a standard analytical material lies in the level of characterization, the establishment of metrological traceability, and the comprehensive assessment of uncertainty. The following tables summarize the key performance characteristics of a **Demethyl linezolid** CRM versus a typical analytical standard.

Table 1: Comparison of Material Attributes

Attribute	Demethyl Linezolid Certified Reference Material (CRM)	Demethyl Linezolid Analytical Standard
Purity Assignment	Quantitatively determined by qNMR and mass balance approach	Typically >98% by HPLC peak area
Certified Purity Value	99.85%	Not certified, informational value only
Uncertainty	± 0.05% (Expanded Uncertainty, k=2)	Not formally assessed or reported
Traceability	Traceable to SI units via a primary standard	Not traceable to SI units
Certificate of Analysis	Comprehensive, ISO 17034 compliant CoA with full characterization data	Basic CoA with identity and nominal purity
Homogeneity & Stability	Extensively tested and guaranteed	Assumed to be homogeneous and stable for a limited period

Table 2: Representative Analytical Data

Parameter	Demethyl Linezolid Certified Reference Material (CRM)	Demethyl Linezolid Analytical Standard
Purity by HPLC-UV (Area %)	99.92%	99.1%
Related Impurities (Area %)	< 0.03% (each)	< 0.5% (total)
Residual Solvents	< 0.05%	Not specified
Water Content (Karl Fischer)	0.08%	Not specified
Assay by qNMR	99.8%	Not performed

The Value of Rigorous Certification

The data clearly illustrates that the **Demethyl linezolid** CRM provides a higher level of assurance in its stated purity and a comprehensive understanding of its chemical composition. This is critical for applications such as:

- Method validation: Establishing the accuracy, precision, and linearity of analytical methods for impurity quantification.
- Instrument calibration: Ensuring the accurate response of analytical instruments.
- Quality control: Serving as a benchmark for the routine analysis of drug substances and products.

The use of a non-certified analytical standard, while potentially less expensive, introduces a greater degree of uncertainty into the analytical workflow, which can have significant consequences in a regulated environment.

Experimental Protocols

The certification of **Demethyl linezolid** as a CRM involves a multi-faceted approach to its characterization, employing a range of analytical techniques to ensure a comprehensive understanding of the material.

Identity Confirmation by NMR and Mass Spectrometry

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were acquired on a 500 MHz spectrometer in DMSO- d_6 . The spectral data were used to confirm the chemical structure of **Demethyl linezolid** by comparing the observed chemical shifts and coupling constants with the expected values.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to determine the accurate mass of the molecule, further confirming its elemental composition.

Purity Determination by HPLC-UV

A validated stability-indicating HPLC-UV method was used to determine the purity of the **Demethyl linezolid** CRM and to identify and quantify any related impurities.

- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 3.5 μ m
 - Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 $^{\circ}$ C
 - UV Detection: 254 nm
 - Injection Volume: 10 μ L
- Method Validation: The method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range.[1][2][3]

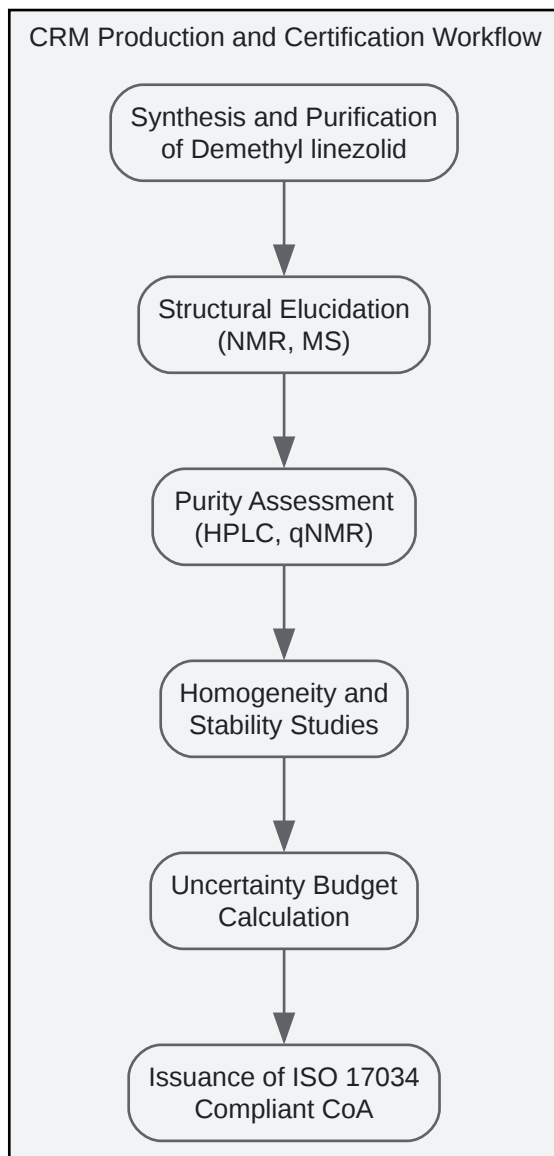
Absolute Quantification by qNMR

Quantitative NMR (qNMR) was employed as a primary ratio method to determine the absolute purity (assay) of the **Demethyl linezolid** CRM.

- Internal Standard: A certified reference material of maleic acid was used as the internal standard.
- Solvent: DMSO- d_6
- Method: A known mass of the **Demethyl linezolid** CRM and the internal standard were accurately weighed and dissolved in the deuterated solvent. The ^1H NMR spectrum was acquired under quantitative conditions, ensuring full relaxation of all signals. The purity of **Demethyl linezolid** was calculated by comparing the integral of a characteristic signal of **Demethyl linezolid** to the integral of the known signal from the internal standard.

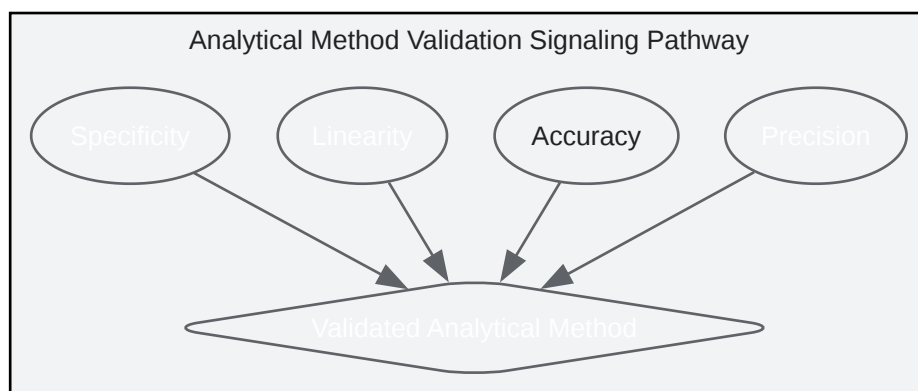
Visualizing the Validation Workflow

The following diagrams illustrate the key workflows in the validation of **Demethyl linezolid** as a Certified Reference Material.



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Caption: Workflow for CRM Production.



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Caption: Key Pillars of Method Validation.

In conclusion, the validation of **Demethyl linezolid** as a Certified Reference Material provides the scientific community with a highly reliable and accurate standard for the quantification of this critical impurity. The comprehensive characterization and establishment of metrological traceability, as detailed in this guide, underscore the importance of using CRMs to ensure the quality and safety of pharmaceutical products.

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